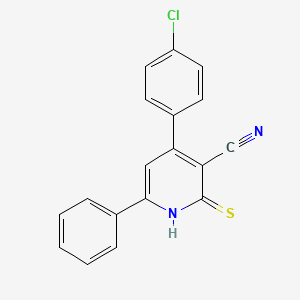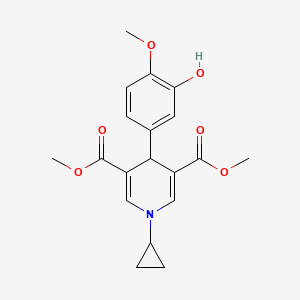
3-Pyridinecarbonitrile, 1,2-dihydro-4-(4-chlorophenyl)-6-phenyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 1,2-dihydro-4-(4-chlorophenyl)-6-phenyl-2-thioxo-: is a chemical compound with a complex structure. Let’s break it down:
3-Pyridinecarbonitrile: This part of the compound contains a pyridine ring (a six-membered aromatic ring with one nitrogen atom) and a cyano group (CN) attached to the carbon at position 3.
1,2-dihydro-4-(4-chlorophenyl)-6-phenyl-2-thioxo-: This portion includes a dihydrothiopyran ring (a six-membered ring containing sulfur), a phenyl group, and a chlorophenyl group.
Chemical Reactions Analysis
The compound may undergo several types of reactions:
Oxidation: Oxidation of the sulfur atom in the thioxo group could lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group could yield primary amines.
Substitution: The phenyl and chlorophenyl groups are potential sites for substitution reactions. Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicinal Chemistry: Researchers might investigate its pharmacological properties, such as anticancer or antimicrobial activity.
Materials Science: The compound’s unique structure could make it useful in designing novel materials or catalysts.
Organic Synthesis: It could serve as a building block for more complex molecules.
Mechanism of Action
Without direct evidence, we can’t pinpoint the exact mechanism of action. researchers would explore potential molecular targets (e.g., enzymes, receptors) and signaling pathways affected by this compound.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives, thioxopyrans, and cyano-substituted molecules. Highlighting its uniqueness would require a detailed comparison with these analogs.
Properties
CAS No. |
78564-16-6 |
|---|---|
Molecular Formula |
C18H11ClN2S |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11ClN2S/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10H,(H,21,22) |
InChI Key |
FKCCQSNAFVJBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11643114.png)
![(5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11643126.png)


![Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11643141.png)
![1-(2,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11643145.png)
![Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate](/img/structure/B11643157.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11643169.png)

![Methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643176.png)
![4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol](/img/structure/B11643188.png)
![tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11643194.png)
![1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B11643200.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11643206.png)
